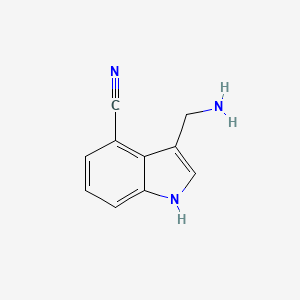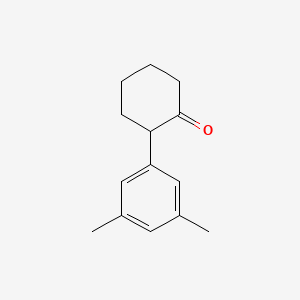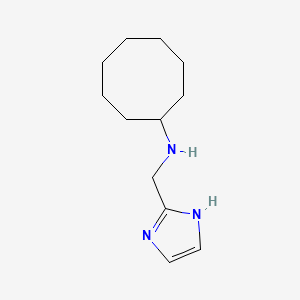![molecular formula C10H16N4 B15272803 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15272803.png)
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,5,7,11-tetraazatricyclo[7400,2,6]trideca-3,5-diene is a complex organic compound with a unique tricyclic structure This compound is characterized by its four nitrogen atoms and a methyl group attached to the tricyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. Industrial methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
化学反応の分析
Types of Reactions
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the tricyclic structure .
科学的研究の応用
4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of 4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
- tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate
Uniqueness
This compound is unique due to its specific tricyclic structure and the presence of four nitrogen atoms. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
分子式 |
C10H16N4 |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
4-methyl-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene |
InChI |
InChI=1S/C10H16N4/c1-7-6-14-9-2-3-11-4-8(9)5-12-10(14)13-7/h6,8-9,11H,2-5H2,1H3,(H,12,13) |
InChIキー |
BJVRIXDZJRVCNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C3CCNCC3CNC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


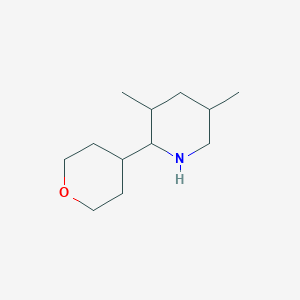
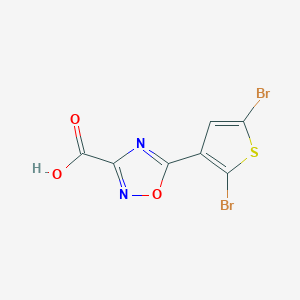
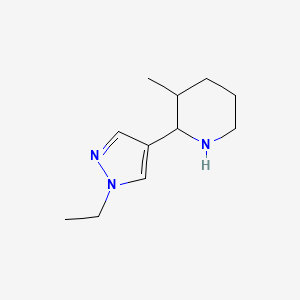
![3-Bromo-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15272748.png)
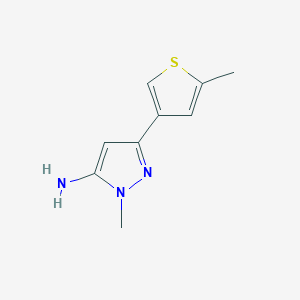
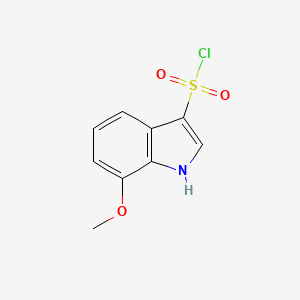
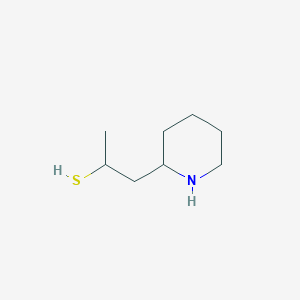
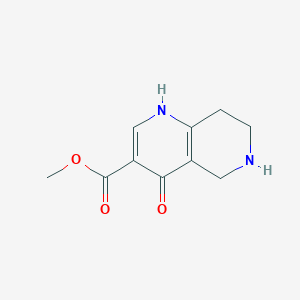
amine](/img/structure/B15272780.png)
